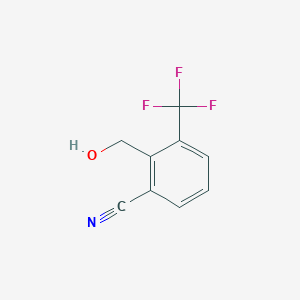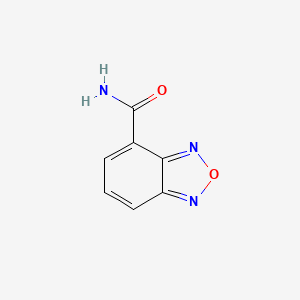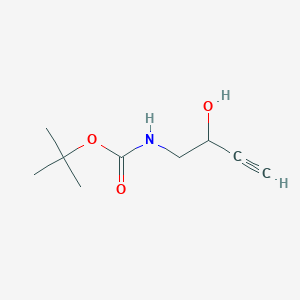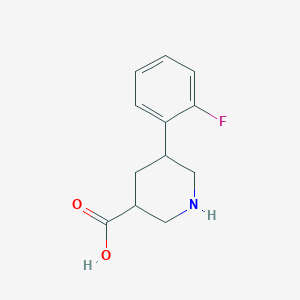![molecular formula C8H15ClN2O B13085753 N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride is a chemical compound that features a carbamoyl chloride functional group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride typically involves the reaction of N-methylpyrrolidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
Starting Material: N-methylpyrrolidine
Reagent: Phosgene (COCl₂)
Solvent: Anhydrous conditions, often using a solvent like dichloromethane
Temperature: Low temperatures to control the reaction rate and minimize side reactions
The reaction proceeds with the formation of the carbamoyl chloride group, yielding this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to handle the toxic reagents safely and efficiently.
化学反応の分析
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid, which can further decompose to release carbon dioxide and the amine.
Reduction: The compound can be reduced to form the corresponding amine, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Reducing Agents: Lithium aluminum hydride for reduction reactions
Major Products
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
Amines: Formed by reduction
科学的研究の応用
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis and medicinal chemistry to create compounds with desired biological activities.
類似化合物との比較
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride can be compared with other carbamoyl chlorides and pyrrolidine derivatives:
N-methylcarbamoyl chloride: Similar reactivity but lacks the pyrrolidine ring, making it less versatile in certain synthetic applications.
N-methylpyrrolidine: Lacks the carbamoyl chloride group, limiting its reactivity in forming derivatives.
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate: A derivative formed by the reaction of the carbamoyl chloride with an alcohol, showcasing the versatility of the parent compound.
Conclusion
This compound is a valuable compound in organic synthesis and medicinal chemistry due to its reactivity and versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a useful building block in scientific research and industrial applications.
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-4-3-7(5-10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
InChIキー |
UMZPQCBWLBBLHE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)CN(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)

![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)




![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)



